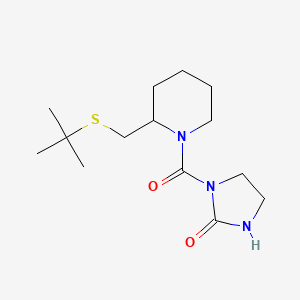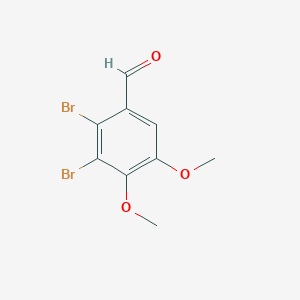
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, an oxadiazole ring, and an allyl group, making it a subject of interest in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
Initial Setup: : Start with commercially available 3-chlorophenyl hydrazine, allyl isocyanate, and anthranilic acid.
Formation of 3-(3-chlorophenyl)-1,2,4-oxadiazole: : React 3-chlorophenyl hydrazine with allyl isocyanate under reflux conditions, using an organic solvent like ethanol to form the oxadiazole ring.
Introduction of Quinazoline Core: : The product from the previous step undergoes cyclization with anthranilic acid in the presence of a suitable catalyst (e.g., phosphorus oxychloride).
Final Product Formation: : The resultant intermediate is treated with allyl bromide under mild basic conditions to yield the target compound.
Industrial Production Methods
Scale-Up Techniques: : Optimization of the reaction conditions to ensure high yield and purity in large batches.
Process Safety: : Implementing rigorous quality control measures to handle hazardous reagents and conditions safely.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized products.
Reduction: : Reduction reactions can target the oxadiazole ring or the quinazoline core, altering the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and oxadiazole moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Halogenating agents, organometallic reagents, or amines can be employed, depending on the desired transformation.
Major Products Formed
Epoxides: : From oxidation of the allyl group.
Reduced Quinazoline Derivatives: : From reduction reactions.
Functionalized Derivatives: : Various substituted products from electrophilic and nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis to facilitate various organic transformations.
Material Science: : Precursor for advanced materials with unique electronic and photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, offering insights into enzyme mechanics and drug design.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Diagnostics: : Used in the development of diagnostic tools for detecting specific biological markers.
Industry
Chemical Sensors: : Component in the design of sensors for detecting environmental pollutants.
Polymer Science: : Used in the synthesis of novel polymers with enhanced properties.
作用機序
The compound exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Interacts with biochemical pathways involved in cellular signaling, metabolism, or DNA replication.
類似化合物との比較
Similar Compounds
3-allyl-1-(phenylmethyl)quinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole ring but shares the quinazoline and allyl groups.
3-allyl-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Similar structure but with a different chlorophenyl substitution.
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Lacks the allyl group, affecting its reactivity and applications.
Highlighting Uniqueness
Unique Features:
Comparison: : Unlike its analogs, this compound's specific substitution pattern enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Conclusion
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a fascinating compound with a broad spectrum of applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it a promising candidate for further investigation and potential commercial use.
特性
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDLDJYXXKTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea](/img/structure/B2405242.png)


![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)


![3,5-dimethyl-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazole](/img/structure/B2405254.png)


